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(1,1-Dimethylhexyl)amine

Cat. No.: B1633115
M. Wt: 129.24 g/mol
InChI Key: XGDOCEUIQYYJDC-UHFFFAOYSA-N
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Description

Overview of Branched Tertiary Amines in Chemical Research

Branched tertiary amines are a class of organic compounds characterized by a nitrogen atom bonded to three branched alkyl groups. This structural feature imparts unique steric and electronic properties that make them valuable in various areas of chemical research. The branching at the carbon atom alpha to the nitrogen atom creates significant steric hindrance, which can influence reaction selectivity and stability.

In medicinal chemistry and drug development, chiral α-tertiary amines are particularly attractive structural motifs found in numerous natural products and bioactive molecules. The synthesis of these complex structures has been a focal point of intensive research. Furthermore, short-chain aliphatic amines (C2-C6) and their derivatives are essential intermediates in the production of a wide range of products, including agrochemicals, pharmaceuticals, and polymers.

The structural characteristics of tertiary amines also play a crucial role in their chemical reactivity. For instance, studies on the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, have shown that the structure of the precursor tertiary amine is of great importance. Specifically, dimethylamine (B145610) (DMA) associated with branched alkyl groups has been observed to yield higher amounts of NDMA.

Contextualization of (1,1-Dimethylhexyl)amine within Branched Alkyl Amine Chemistry

This compound, also referred to as N,N-dimethyl-1-hexanamine, is a specific example of a branched tertiary amine. Its structure consists of a hexyl group attached to a nitrogen atom that is also bonded to two methyl groups, with the branching occurring at the first carbon of the hexyl chain. This "neo" pentyl-like structure at the alpha position to the nitrogen atom is a key feature that influences its chemical behavior.

The synthesis of α-branched alkylamines can be challenging. While methods like carbonyl reductive amination are common, they can be limited by the sterically demanding nature of the reactants. The development of new synthetic methods for such compounds continues to be an active area of research.

Below is a table summarizing the key identifiers and properties of this compound:

PropertyValue
Molecular Formula C8H19N
Molecular Weight 129.24 g/mol
CAS Number 4385-04-0
Boiling Point 146-150 °C
Density 0.744 g/mL at 25 °C
Refractive Index n20/D 1.414

This data is compiled from multiple sources.

Current Research Trajectories and Identified Knowledge Gaps Pertaining to this compound

Current research involving compounds structurally related to this compound highlights several key areas of interest and existing knowledge gaps. For instance, N,N'-bis(1,1-dimethylhexyl)-phosphonic diamide, a derivative, is being explored for its potential as an intermediate in the synthesis of other chemicals and in materials science, with possible applications in catalysis and corrosion inhibition.

A significant area of ongoing investigation is the development of efficient synthetic routes to α-tertiary amines. Researchers are exploring various catalytic systems, including copper and cobalt catalysis, to achieve the asymmetric synthesis of these valuable chiral molecules. The ability to functionalize the α-position of amines is a key challenge that, if overcome, would provide access to a wide array of complex and valuable molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19N B1633115 (1,1-Dimethylhexyl)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

IUPAC Name

2-methylheptan-2-amine

InChI

InChI=1S/C8H19N/c1-4-5-6-7-8(2,3)9/h4-7,9H2,1-3H3

InChI Key

XGDOCEUIQYYJDC-UHFFFAOYSA-N

SMILES

CCCCCC(C)(C)N

Canonical SMILES

CCCCCC(C)(C)N

Origin of Product

United States

Reaction Mechanisms and Reactivity Studies of 1,1 Dimethylhexyl Amine

Fundamental Reactivity Patterns of Tertiary Alkyl Amines

Tertiary alkyl amines, a class of organic compounds where a nitrogen atom is bonded to three alkyl groups, exhibit distinct reactivity patterns. fiveable.me These patterns are largely governed by the electronic and steric properties of the alkyl groups surrounding the nitrogen atom.

Nucleophilic Reactivity and Basic Character in Reaction Pathways

The lone pair of electrons on the nitrogen atom of tertiary amines dictates their dual role as both nucleophiles and bases. fiveable.me Their basicity refers to their ability to accept a proton, while their nucleophilicity relates to their ability to donate this electron pair to an electrophilic center, forming a new covalent bond. fiveable.me

Generally, the nucleophilicity of amines increases with their basicity. masterorganicchemistry.com However, steric hindrance from the bulky alkyl groups can significantly impact nucleophilicity. fiveable.memasterorganicchemistry.com While tertiary amines are typically more basic than secondary amines due to the electron-donating nature of the additional alkyl group, their nucleophilicity can be diminished because the bulky substituents hinder the nitrogen's approach to an electrophilic carbon atom. masterorganicchemistry.com This effect is particularly pronounced in SN2 reactions. fiveable.me

In the case of (1,1-Dimethylhexyl)amine, which is a primary amine, its nucleophilic character is significant. It readily participates in nucleophilic substitution reactions where the amino group can displace leaving groups. libretexts.org The reactivity is influenced by the solvent, with polar protic solvents generally favoring nucleophilic reactions. fiveable.me

Electrophilic Activation and Iminium Ion Formation

Tertiary amines can be activated by reaction with electrophiles. A key reaction pathway involves the formation of iminium ions. Iminium ions are cationic species characterized by a carbon-nitrogen double bond. acs.org

The formation of an iminium ion from a tertiary amine typically occurs through the reaction of the amine with an aldehyde or ketone under acidic conditions. acs.orgchemistrysteps.com The acid catalyzes the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. masterorganicchemistry.com The resulting intermediate then eliminates a molecule of water to form the iminium ion. libretexts.org These iminium ions are highly electrophilic and can be subsequently attacked by nucleophiles, a principle utilized in various synthetic methodologies like the Mannich reaction and reductive amination. acs.orgnih.gov Secondary amines are more commonly associated with the formation of enamines, which are structurally related to iminium ions. masterorganicchemistry.com

Radical Intermediates in Amine Reactions

Recent advancements in photoredox catalysis have highlighted the ability of tertiary amines to act as precursors for alkyl radicals. nih.govacs.org Through single-electron transfer (SET) processes, often mediated by a photocatalyst under visible light, an electron can be removed from the amine, generating a radical cation. This species can then undergo further reactions, such as deprotonation, to form an α-amino radical. chinesechemsoc.org

These α-amino radical intermediates are highly reactive and can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govacs.org For instance, they can add to alkynes, leading to the synthesis of allylarenes after a sequence of steps including hydrogen transfer and C-N bond cleavage. nih.govacs.org This radical-based reactivity provides an alternative to traditional two-electron pathways and enables novel synthetic transformations. researchgate.netthieme-connect.com The generation of alkyl radicals from amines has been explored for various cross-coupling reactions. researchgate.net

Mechanistic Investigations of Specific Reactions Involving this compound

C–N Bond Formation Mechanisms in Amination Reactions

The formation of carbon-nitrogen (C-N) bonds is a fundamental process in organic synthesis. tcichemicals.com For a primary amine like this compound, a common method for its synthesis and for its participation in further C-N bond-forming reactions is reductive amination. wikipedia.org This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. fiveable.me

Transition metal-catalyzed reactions have also emerged as powerful tools for C-N bond formation. acs.org For example, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the formation of C-N bonds between aryl halides and amines. tcichemicals.com While typically applied to aryl amines, variations of these methods can be adapted for alkyl amines. Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is another important strategy, often catalyzed by transition metals like rhodium or palladium. acs.org

The synthesis of 2-amino-N-(1,1-dimethylhexyl)acetamide from aminoacetonitrile (B1212223) hydrochloride and 2-methylheptan-2-ol in the presence of sulfuric acid provides a specific example of C-N bond formation involving a precursor to the this compound structure. prepchem.com

Chemical Degradation Pathways (e.g., Oxidative Cleavage, N-dealkylation)

Amines, including this compound, can undergo degradation through various pathways, with oxidative cleavage and N-dealkylation being significant. nih.gov

Oxidative Cleavage: Strong oxidizing agents can lead to the cleavage of bonds within the amine molecule. The specific products would depend on the oxidant and reaction conditions.

N-dealkylation: This process involves the removal of an alkyl group from the nitrogen atom. nih.gov For tertiary and secondary amines, this is a common metabolic pathway and can also be achieved through chemical means. nih.gov For a primary amine like this compound, N-dealkylation is not a primary degradation pathway as there are no N-alkyl groups to remove. However, related tertiary amines can undergo oxidative N-dealkylation. For instance, copper(II)-hydroperoxide species have been shown to effect oxidative N-dealkylation of dibenzylamino groups. nih.gov The mechanism is proposed to involve the homolytic cleavage of the Cu-OOH bond followed by a site-specific Fenton-like chemistry, rather than direct hydrogen atom abstraction from the amine. nih.gov Another study demonstrated that electron-withdrawing or -donating groups on the polymer backbone influence whether poly(arylene ether) anion exchange membranes derivatized with quaternary benzyl (B1604629) N,N-dimethylhexylammonium (DMH+) cations undergo backbone degradation. researchgate.net

Heptaminol has been identified as an active metabolite of octodrine, indicating that metabolic degradation pathways exist. wikipedia.org

Influence of Steric and Electronic Factors on Reactivity (Specific to branched structure)

The branched structure of this compound is the primary determinant of its reactivity, with both steric and electronic factors playing crucial roles.

Steric Hindrance Effects in Amine Coordination and Reaction Thermodynamics

The most prominent feature of this compound is the substantial steric hindrance around the nitrogen atom. This steric bulk, arising from the two methyl groups and the long hexyl chain attached to the same carbon, has profound effects on its ability to coordinate with other molecules and on the thermodynamics of its reactions. nih.gov

The coordination of this compound to metal centers, for example, is significantly hindered. rsc.org This steric impediment can prevent or slow down the formation of metal-amine complexes that are often crucial intermediates in catalytic cycles. The equilibrium of such coordination reactions will often favor the uncoordinated state due to the steric strain in the coordinated product.

The table below illustrates the general effect of increasing steric hindrance on the thermodynamics of amine coordination.

Amine StructureRelative Steric HindranceCoordination Equilibrium Constant (K)Thermodynamic Favorability
Primary Amine (e.g., n-Hexylamine)LowHighFavorable
Secondary Amine (e.g., Dihexylamine)MediumMediumModerately Favorable
This compound High Low Unfavorable
TriethylamineMedium-HighLow-MediumModerately Unfavorable

This table presents a qualitative representation based on established principles of steric effects in amine coordination.

This steric hindrance also plays a role in acid-base reactions. While the electronic effect of the alkyl groups makes the nitrogen a good electron donor (a strong base), the steric bulk can hinder the approach of a proton, particularly from a bulky acid, thereby affecting the thermodynamics of protonation.

Electronic Effects on Reaction Kinetics and Selectivity in Branched Amine Systems

The alkyl groups in this compound are electron-donating, which increases the electron density on the nitrogen atom. This inductive effect enhances the nucleophilicity and basicity of the amine. However, this electronic effect is often overshadowed by the dominant steric effects when it comes to reaction kinetics.

In reactions where the amine acts as a nucleophile, the increased nucleophilicity due to electronic effects would theoretically lead to a faster reaction rate. However, the steric hindrance significantly slows down the rate of approach to the electrophile. This interplay between electronic and steric effects is a hallmark of the reactivity of branched amines.

The following table summarizes the competing influences of electronic and steric effects on the reaction kinetics of this compound as a nucleophile.

FactorInfluence on NucleophilicityInfluence on Reaction Rate
Electronic Effect (Inductive donation from alkyl groups)Increases electron density on Nitrogen, enhancing nucleophilicity.Tends to increase the intrinsic reactivity.
Steric Effect (Bulky 1,1-dimethylhexyl group)Hinders the approach of the electrophile to the nitrogen atom.Significantly decreases the observed reaction rate.

In many cases, the steric factor is the rate-determining aspect, making this compound a relatively slow-reacting nucleophile despite its electronic activation. This can, however, be exploited to achieve selectivity in certain reactions. For instance, in a reaction with multiple electrophilic sites, a bulky amine like this compound may selectively react with the least sterically hindered site.

Furthermore, the electronic nature of substituents on molecules reacting with this compound can significantly impact reaction kinetics. For example, in reactions with aromatic compounds, electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the reaction center, potentially accelerating the reaction with the amine, provided the steric hindrance is not insurmountable. researchgate.netresearchgate.net

Spectroscopic and Structural Elucidation Research of 1,1 Dimethylhexyl Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, including (1,1-Dimethylhexyl)amine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (¹H) NMR Characterization of this compound Derivatives

Proton NMR (¹H NMR) is instrumental in identifying the hydrogen environments within a molecule. In a study of tetrakis[N-(1,1-dimethylhexyl)]benzobis(imidazolium) dichloride, a derivative of 1,1-dimethylhexylamine, the ¹H NMR spectrum in DMSO-d6 showed characteristic signals. wiley-vch.de Broad resonances were observed for the alkyl chain protons, with a notable singlet at 1.94 ppm corresponding to the 24 protons of the four gem-dimethyl groups. wiley-vch.de Another derivative, tetrakis-N-adamantylbenzobis(imidazolylidene), exhibited a singlet at 1.78 ppm in C6D6 for its 36 protons. wiley-vch.de

The analysis of N,N-Dimethyl-2-ethylhexylamine, an isomer of this compound, in CDCl₃ provides a comparative example. The terminal methyl group of the ethyl branch appears as a triplet at δ 0.85–0.92 ppm, while the methylene (B1212753) protons of the hexyl chain present as a multiplet between δ 1.20–1.45 ppm. The N-methyl groups, deshielded by the adjacent nitrogen, are observed as a singlet at δ 2.20–2.35 ppm.

Carbon (¹³C) NMR and Two-Dimensional (2D) NMR Techniques for Carbon Skeleton and Connectivity

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon framework of a molecule. For tetrakis[N-(1,1-dimethylhexyl)]benzobis(imidazolium) dichloride, the ¹³C NMR spectrum in DMSO-d6 revealed signals at δ 13.6, 21.7, 22.7, 26.4, and 31.1 ppm, corresponding to the carbons of the 1,1-dimethylhexyl groups. wiley-vch.de Similarly, the ¹³C NMR of tetrakis-N-adamantylbenzobis(imidazolylidene) in C6D6 showed signals at δ 30.5 and 57.2 ppm for the adamantyl groups. wiley-vch.de

In the case of N,N-Dimethyl-2-ethylhexylamine, the ¹³C NMR spectrum in CDCl₃ displayed a signal for the terminal methyl carbon at δ 14.1 ppm and the N-methyl carbons at δ 45.2 ppm. The methylene carbons of the alkyl chain resonate in the range of δ 22.8–32.6 ppm. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, are often employed to establish the connectivity between protons and carbons, further refining the structural assignment. nih.govmdpi.com

Table 1: ¹H and ¹³C NMR Data for this compound Derivatives

Compound Solvent ¹H NMR (ppm) ¹³C NMR (ppm) Reference
Tetrakis[N-(1,1-dimethylhexyl)]benzobis(imidazolium) dichloride DMSO-d6 9.15 (s, 2H), 8.60 (s, 2H), 2.24 (br, 8H), 1.94 (s, 24H), 1.12-1.03 (br, 24H), 0.68 (br, 12H) 128.8, 102.5, 65.3, 31.1, 26.4, 22.7, 21.7, 13.6 wiley-vch.de
N,N-Dimethyl-2-ethylhexylamine CDCl₃ 0.85–0.92 (t, 3H), 1.20–1.45 (m, 8H), 2.20–2.35 (s, 6H), 2.45–2.60 (m, 2H) 14.1, 22.8–32.6, 45.2, 56.4

Nitrogen (¹⁵N) NMR for Nitrogen Environment Analysis

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful tool for directly probing the electronic environment of nitrogen atoms within a molecule. nasa.gov Although less sensitive than ¹H or ¹³C NMR, ¹⁵N NMR can provide valuable information about bonding, hybridization, and oxidation state. nasa.govresearchgate.net The chemical shifts in ¹⁵N NMR are highly sensitive to the electronic differences in the vicinity of the nitrogen atom, which can in turn be correlated with the reactivity of the amine. nasa.gov For instance, in studies of various diamines, a correlation was found between the ¹⁵N NMR resonance and the rate of imidization, suggesting that ¹⁵N NMR can be used to screen for reactivity. nasa.gov While specific ¹⁵N NMR data for this compound was not found in the provided search results, the principles of ¹⁵N NMR are applicable to its study. The analysis of specifically labeled compounds with ¹⁵N can also be facilitated by mass spectrometry to determine the fidelity of incorporation. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that results in extensive fragmentation of the molecule. The fragmentation patterns are often characteristic of the compound's structure. aip.org For acyclic amines, a common fragmentation pathway is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), leading to the formation of a stable iminium ion. For N,N-Dimethyl-2-ethylhexylamine, an isomer of this compound, the molecular ion [M]⁺ is observed at m/z 157. Key fragments include the loss of a methyl group ([M-15]⁺) at m/z 142 and a fragment from α-cleavage at m/z 72, corresponding to [C₄H₁₀N]⁺. The NIST WebBook provides mass spectral data for N,1-Dimethylhexylamine, another isomer, showing its fragmentation pattern under electron ionization. nist.gov

High-Resolution Mass Spectrometry (HRMS) in Derivatization Studies

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. acs.org This technique is particularly valuable in derivatization studies, where the exact mass of the derivatized product confirms the success of the reaction. For example, in the synthesis of derivatives of 1,4:3,6-dianhydro-l-iditol using N,N-dimethylhexylamine, HRMS was used to confirm the molecular masses of the resulting quaternary ammonium (B1175870) salts. nih.govsemanticscholar.org Similarly, HRMS was used to confirm the structure of thiazole (B1198619) and pyrazole (B372694) derivatives synthesized using 1,5-dimethylhexylamine, a related compound. astate.edu In a study involving the degradation of ammonium cations, HRMS would be essential for identifying and confirming the structures of the degradation byproducts. rsc.org The use of HRMS in conjunction with gas chromatography (GC-Orbitrap) has been shown to provide mass accuracies of less than 1 ppm for the identification of impurities in amine samples. researchgate.net

Table 2: Mass Spectrometry Data for this compound Isomers and Derivatives

Compound Ionization Method Key Fragments (m/z) Application Reference
N,N-Dimethyl-2-ethylhexylamine EI (70 eV) 157 [M]⁺, 142 [M-15]⁺, 72 [C₄H₁₀N]⁺ Fragmentation Pattern Analysis
Tetrakis-N-adamantylbenzobis(imidazolylidene) HRMS 383.3177 [M+H]⁺ (found), 383.3175 (calcd) Structural Confirmation wiley-vch.de
Thiazole derivative of 1,5-dimethylhexylamine HRMS (ESI-FTMS) 441.3294 [M+H]⁺ (found), 441.3298 (calcd) Structural Confirmation astate.edu

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy is a cornerstone in the identification of this compound, as it directly probes the vibrations of its constituent chemical bonds. Infrared (IR) and Raman spectroscopy offer complementary information for a comprehensive analysis. For a primary aliphatic amine such as this compound, characteristic vibrations include N-H stretching, N-H bending, C-H stretching, and C-N stretching modes. orgchemboulder.com

As a primary amine (R-NH₂), its IR spectrum is expected to show two distinct bands for the symmetric and asymmetric N-H stretching vibrations. orgchemboulder.com The N-H bending (scissoring) vibration typically appears in the 1650–1580 cm⁻¹ region. orgchemboulder.com Furthermore, a broad N-H wagging band can be observed in the 910-665 cm⁻¹ range. orgchemboulder.com The C-N stretching vibration for aliphatic amines is found between 1250–1020 cm⁻¹. orgchemboulder.com

The analysis of a closely related, smaller tertiary alkylamine, t-butylamine, provides a useful reference for assigning the vibrational modes of the t-alkyl group in this compound. researchgate.net

Infrared (IR) Spectrum Analysis

The FTIR spectrum for this compound confirms the presence of the primary amine and aliphatic alkyl chain. nih.gov Key absorption bands are identified and assigned to their corresponding vibrational modes.

Interactive Table: Key Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~3380Weak-MediumN-H StretchAsymmetric
~3300Weak-MediumN-H StretchSymmetric
2955-2860StrongC-H StretchAliphatic CH₃ & CH₂
~1590Weak-MediumN-H BendScissoring
~1465MediumC-H BendCH₂ & CH₃
~1370MediumC-H BendC(CH₃)₂ Gem-dimethyl
~1220Medium-WeakC-N StretchAliphatic Amine
~840BroadN-H WagOut-of-plane Bend

Data derived from general principles of IR spectroscopy and available spectral data. nih.govorgchemboulder.com

Raman Spectrum Analysis

The Raman spectrum provides complementary data, particularly for the non-polar bonds. The symmetric C-C skeletal vibrations and C-H stretches are typically strong in the Raman spectrum. While specific Raman data for this compound is not widely published, a theoretical spectrum would highlight the hydrocarbon backbone. nih.gov

Interactive Table: Expected Raman Shifts for this compound

Raman Shift (cm⁻¹)IntensityAssignment
2950-2850StrongC-H Stretches
~1450MediumC-H Bends
~1220WeakC-N Stretch
900-800Medium-StrongC-C Skeletal Stretches

Data based on typical Raman shifts for aliphatic amines and hydrocarbons. researchgate.netguidechem.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Aliphatic amines like this compound lack extensive conjugation or chromophores that absorb light in the visible (400-800 nm) or near-UV (200-400 nm) range.

The electronic transitions available to simple amines are:

n → σ* (non-bonding to sigma antibonding): This transition involves exciting an electron from the nitrogen lone pair into an antibonding sigma orbital. For aliphatic amines, this transition occurs at wavelengths below 200 nm, in the far or vacuum UV region.

σ → σ* (sigma to sigma antibonding): This transition involves electrons in the C-C, C-H, and C-N single bonds. It requires higher energy and thus occurs at even shorter wavelengths, typically below 150 nm.

Consequently, a standard UV-Vis spectrum of this compound is not expected to show any significant absorbance peaks. This lack of absorption is consistent with its structure as a saturated aliphatic amine. rsc.org

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. This compound is a liquid at room temperature and therefore cannot be analyzed by single-crystal X-ray diffraction in its pure form.

To perform crystallographic analysis, the amine must first be converted into a stable, crystalline solid. This is typically achieved by reacting the basic amine with an acid to form a salt, such as (1,1-Dimethylhexyl)ammonium chloride or (1,1-Dimethylhexyl)ammonium bromide. These salts are ionic solids with higher melting points and a greater propensity to form high-quality crystals suitable for diffraction experiments.

As of this writing, a search of structural databases indicates that the crystal structure of a simple salt derivative of this compound has not been published. However, if a suitable crystal were grown, X-ray diffraction analysis would yield a wealth of structural information. nih.gov

Interactive Table: Information Obtainable from X-ray Crystallography of a (1,1-Dimethylhexyl)ammonium Salt

ParameterDescription of Information
Unit Cell Dimensions The size and angles of the basic repeating unit of the crystal lattice.
Space Group The symmetry operations that describe the arrangement of molecules in the crystal.
Bond Lengths Precise distances between bonded atoms (e.g., C-N, C-C, C-H). The C-N bond in the ammonium cation would be of particular interest.
Bond Angles Angles between adjacent bonds (e.g., C-C-C, H-N-H). This would define the geometry around the nitrogen and carbon atoms.
Torsion Angles Angles describing the rotation around single bonds, which define the conformation of the hexyl chain in the solid state.
Intermolecular Interactions Details of the hydrogen bonding network between the ammonium (N⁺-H) donor groups and the halide (e.g., Cl⁻) acceptor ions, as well as van der Waals contacts.

This data would provide an unambiguous confirmation of the molecular connectivity and a detailed picture of the conformation and packing of the ion pair in the solid state.

Computational Chemistry and Theoretical Studies on 1,1 Dimethylhexyl Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular electronic wavefunctions and associated properties. northwestern.edu These calculations can reveal details about a molecule's geometry, stability, and intrinsic reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometry and thermodynamic stability of molecules. This approach calculates the total electronic energy of a system based on its electron density. By finding the geometry that minimizes this energy, one can determine the molecule's most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

For a molecule such as (1,1-Dimethylhexyl)amine, DFT calculations would typically be performed using a specific functional, such as B3LYP, and a basis set like 6-31G(d) or larger, which provides a mathematical description of the atomic orbitals. nih.gov The stability of the amine can be assessed by calculating thermodynamic quantities like the enthalpy of formation (ΔfH°) and Gibbs free energy (G). researchgate.net While many studies use DFT to assess the stability of various amine structures, including substituted ammonium (B1175870) cations, specific published data for the optimized geometry of this compound is limited. researchgate.net However, the methodology is standard for providing foundational structural and stability data for further computational analysis.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govajchem-a.com The energy and spatial distribution of these orbitals can predict a molecule's reactive sites. nih.gov

For this compound, the HOMO is expected to be primarily localized on the nitrogen atom's lone pair of electrons. This high-energy, accessible orbital makes the amine a nucleophile, prone to reacting with electron-deficient species (electrophiles). The LUMO would be an antibonding orbital associated with the C-N or C-H bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and stability. ajchem-a.com A smaller gap generally implies higher reactivity.

FMO analysis can be used to predict the outcomes of various reactions. For instance, in a reaction with an electrophile, the interaction between the amine's HOMO and the electrophile's LUMO would be the dominant factor. nih.gov While specific FMO calculations for this compound are not detailed in the available literature, the principles of FMO theory provide a robust framework for predicting its chemical behavior.

Table 1: Conceptual Interpretation of FMO Properties for this compound

OrbitalExpected LocationPredicted Reactivity
HOMO Nitrogen lone pairNucleophilic attack at the nitrogen site
LUMO Antibonding C-N/C-H orbitalsSite for nucleophilic attack if the amine were to be protonated or derivatized
HOMO-LUMO Gap (ΔE) N/AIndicator of overall kinetic stability and reactivity

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transient species like transition states and intermediates. This modeling provides a dynamic view of how a reaction proceeds from reactants to products.

A critical aspect of studying reaction mechanisms is the calculation of activation energies or, more accurately, Gibbs free energy barriers (ΔG‡). nih.gov These barriers determine the rate of a chemical reaction; a higher barrier corresponds to a slower reaction. Computational methods can model the entire reaction coordinate, identifying the transition state as the highest energy point along the minimum energy path.

Studies on various amine reactions, such as hydrolysis and reductive amination, have shown that computational models can accurately predict these energy barriers. nih.govnih.gov For example, DFT calculations have been used to determine that the free-energy barriers for the hydrolysis of N2O5 are significantly lowered in the presence of amines like methylamine (B109427) and dimethylamine (B145610). pnas.org Similarly, in reductive amination, the presence of a solvent was found to lower computed energy barriers by as much as 14 kcal/mol compared to the gas phase. nih.gov These findings underscore the importance of including environmental effects in the models. The calculated free energy barriers for the base-catalyzed hydrolysis of various amides are in good agreement with experimental values. nih.gov

Table 2: Examples of Calculated Free Energy Barriers in Amine-Related Reactions

Reaction SystemComputational MethodCalculated Free Energy Barrier (kcal/mol)Reference
NH₃-promoted N₂O₅ hydrolysis (water trimer)Constrained AIMD10.40 pnas.org
Methylamine-promoted N₂O₅ hydrolysis (water trimer)Constrained AIMD7.73 pnas.org
Dimethylamine-promoted N₂O₅ hydrolysis (water trimer)Constrained AIMD4.46 pnas.org
Base-catalyzed hydrolysis of FormamideCCSD(T)/aug-cc-pVDZ21.6 nih.gov
Base-catalyzed hydrolysis of N-methylacetamideCCSD(T)/aug-cc-pVDZ22.7 nih.gov

Computational simulations provide a step-by-step elucidation of reaction mechanisms. bath.ac.uk By mapping the potential energy surface, researchers can trace the transformation from reactants through transition states and intermediates to final products. acs.org

For example, in the reductive amination of an aldehyde, computational studies have detailed the nucleophilic addition of the amine to the carbonyl group, followed by a water elimination step to form an iminium ion intermediate. nih.gov This intermediate is then hydrogenated to yield the final amine product. These simulations can also resolve mechanistic ambiguities, such as whether a reaction proceeds through a concerted or stepwise pathway. nih.gov In the context of this compound, the significant steric hindrance provided by the bulky tertiary alkyl group attached to the nitrogen is expected to play a major role in its reaction mechanisms, potentially favoring certain pathways or increasing activation barriers compared to less hindered primary or secondary amines.

Ab initio molecular dynamics (AIMD) simulations have also been employed to explore the molecular mechanisms of CO2 absorption in aqueous amine solutions, verifying kinetic models and demonstrating different reaction pathways for sterically hindered versus non-hindered amines. bohrium.com

Spectroscopic Property Prediction and Validation

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can then be used to interpret or validate experimental data. Calculations can predict various spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR).

For a given molecule, once the geometry is optimized using a method like DFT, the vibrational frequencies can be calculated. These frequencies correspond to the peaks observed in an IR or Raman spectrum. Similarly, NMR chemical shifts and coupling constants can be computed, providing a theoretical spectrum that can be compared directly with experimental results to confirm the molecular structure. While specific computational spectroscopic studies on this compound are not prominent in the searched literature, the methodology is routinely applied for structural confirmation of organic molecules, including other amines. mdpi.com For instance, computational modeling via DFT is often used to map reaction pathways and transition states, which can be validated by comparing predicted spectroscopic data of intermediates with in-situ spectroscopic monitoring.

Computational NMR Chemical Shift Calculation

The process typically involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. For this compound, this would involve determining the preferred rotational arrangement of the hexyl chain and the methyl groups around the quaternary carbon and the nitrogen atom.

Shielding Tensor Calculation: Once the geometry is optimized, the magnetic shielding tensor for each nucleus (e.g., ¹H and ¹³C) is calculated. This is often done using methods like Gauge-Including Atomic Orbital (GIAO).

Chemical Shift Prediction: The calculated shielding constants are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

For branched amines, the chemical environment of each nucleus is distinct. For instance, the protons of the two methyl groups attached to the nitrogen in this compound would be expected to be deshielded due to the electronegativity of the nitrogen atom. The chemical shifts of the protons and carbons in the hexyl chain would vary depending on their distance from the amine group and the steric environment created by the bulky t-octyl group. DFT-based calculations can provide valuable insights into these subtle differences in the local electronic structure that influence chemical shift values nih.gov.

Predicting NMR spectra for complex molecules can be enhanced by considering conformational dynamics, as the observed chemical shifts are often an average over multiple, rapidly interconverting conformations trygvehelgaker.no.

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectra. For this compound, a primary amine, key vibrational modes would include:

N-H Stretching: Primary amines typically show two asymmetric and symmetric stretching bands in the region of 3300-3500 cm⁻¹.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond is expected in the range of 1000-1200 cm⁻¹.

N-H Bending (Scissoring): This mode usually appears around 1590-1650 cm⁻¹.

CH₃ and CH₂ Vibrations: Asymmetric and symmetric stretching and bending modes of the methyl and methylene (B1212753) groups in the hexyl and dimethylamino moieties.

Theoretical calculations, often using DFT methods like B3LYP, can predict the wavenumbers of these vibrations esisresearch.orgresearchgate.net. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and limitations of the theoretical model researchgate.netcore.ac.uk. While specific computational IR and Raman data for this compound were not found, studies on similar alkylamines demonstrate the utility of these calculations in interpreting complex vibrational spectra researchgate.net. Both IR and Raman spectroscopy provide complementary information based on the change in dipole moment and polarizability of the molecule during vibration, respectively ksu.edu.sa.

Intermolecular Interactions and Solvation Effects

The behavior of this compound in different environments is governed by its interactions with surrounding molecules, whether they are other amine molecules or solvent molecules.

Hydrogen Bonding in Amine Systems

As a primary amine, this compound can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom). Hydrogen bonding plays a crucial role in the physical properties of amines, such as boiling point and solubility.

In the pure liquid state, this compound molecules will form intermolecular hydrogen bonds. However, the bulky 1,1-dimethylhexyl group introduces significant steric hindrance around the amino group. This steric hindrance can weaken the hydrogen bonds compared to those in less-branched primary amines.

The strength of hydrogen bonds can be investigated computationally by analyzing the geometry and interaction energies of amine dimers or larger clusters. The presence of hydrogen bonding influences the vibrational spectra, often causing a broadening and red-shifting of the N-H stretching frequencies.

Solvent Effects on Reactivity and Structure

The solvent can have a profound impact on the structure, reactivity, and properties of this compound. In polar protic solvents like water, the amine can form hydrogen bonds with solvent molecules, which will affect its solubility and basicity d-nb.info. The solubility of aliphatic amines in water is largely due to hydrogen bonding between the amine's nitrogen atom and water molecules d-nb.info.

Computational models can simulate solvent effects using either implicit or explicit solvent models.

Implicit solvent models (e.g., Polarizable Continuum Models - PCM) treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient for estimating the influence of the bulk solvent on the solute's properties.

Explicit solvent models involve including a number of solvent molecules in the calculation, providing a more detailed picture of specific solute-solvent interactions like hydrogen bonding.

These models can be used to study how the solvent affects conformational preferences, reaction barriers, and spectroscopic properties of this compound. For instance, the basicity of the amine will be influenced by how well the solvent can stabilize the protonated form, the (1,1-dimethylhexyl)ammonium ion.

pKa Prediction and Basicity Studies for Branched Amines

The basicity of an amine, quantified by the pKa of its conjugate acid, is a fundamental chemical property. For this compound, the lone pair of electrons on the nitrogen atom can accept a proton.

The basicity of alkylamines is influenced by several factors:

Inductive Effect: The alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and makes it more basic. The 1,1-dimethylhexyl group is a bulky alkyl group that would be expected to have a significant electron-donating effect.

Steric Effects: The bulky nature of the 1,1-dimethylhexyl group can hinder the approach of a proton to the nitrogen atom, potentially decreasing basicity.

Solvation Effects: The stability of the protonated amine (the ammonium ion) in solution is crucial. The bulky alkyl group can hinder the solvation of the ammonium ion, which would decrease the basicity.

Computational methods can predict pKa values by calculating the free energy change of the protonation reaction in solution srce.hr. These calculations are computationally demanding as they need to accurately account for the electronic energy, vibrational contributions, and solvation energies of both the amine and its protonated form.

Simple alkylamines typically have pKa values in the range of 9.5 to 11.0 libretexts.org. The branching in this compound introduces a complex interplay between electronic and steric effects. While the electron-donating nature of the alkyl group increases intrinsic basicity, steric hindrance and reduced solvation of the conjugate acid can counteract this effect libretexts.org. Various theoretical models, from semi-empirical methods to high-level DFT calculations, have been developed to estimate the pKa of amines with varying degrees of accuracy srce.hrresearchgate.net.

Applications of 1,1 Dimethylhexyl Amine in Advanced Organic Chemistry and Materials Science

Role as a Synthetic Intermediate for Complex Molecular Architectures

The primary amine group of (1,1-Dimethylhexyl)amine, while sterically hindered, remains a reactive site for a variety of chemical transformations, making it a valuable precursor for more complex molecules.

Quaternary ammonium (B1175870) salts (QAS) are a class of compounds with wide-ranging applications. The synthesis of QAS from primary or secondary amines involves exhaustive alkylation. However, this process can be challenging with sterically hindered amines due to the decreased nucleophilicity of the nitrogen atom. dtic.mil Specialized methods have been developed to overcome this hurdle. One effective strategy involves using an organic base that is stronger than the amine being alkylated but is itself too sterically hindered to be alkylated. dtic.milgoogle.com This ancillary base neutralizes the acid generated during the reaction, allowing the less hindered, target amine to be driven to complete alkylation. dtic.milgoogle.com

Another mild and efficient method for quaternizing amines utilizes methyl iodide with potassium bicarbonate in methanol, which is effective for a variety of amino acids and peptides. cdnsciencepub.com While direct quaternization of this compound is not extensively documented, its tertiary amine derivative, N,N-dimethylhexylamine, is readily used as a starting material for producing specific QAS. nih.govgoogle.comsemanticscholar.org For instance, N,N-dimethylhexylamine has been reacted to form quaternary ammonium functional groups on the surface of dendrimers and as a component in the synthesis of gemini (B1671429) QAS derivatives. nih.govsemanticscholar.org

Table 1: Methods for Amine Quaternization

MethodReagentsKey FeaturesRelevant SubstratesCitations
Hindered Base MethodAlkylating agent, sterically hindered organic base (e.g., 2,6-lutidine)Utilizes a non-nucleophilic strong base to trap generated acid, enabling exhaustive alkylation of less hindered amines.Primary and secondary amines, aniline (B41778) derivatives. dtic.milgoogle.com
Bicarbonate MethodMethyl iodide, potassium bicarbonate, methanolMild, efficient, and selective for amino groups; avoids attacking hydroxyl groups.Amino acids, peptides, various primary and secondary amines. cdnsciencepub.com
Direct ReactionTertiary amine, alkylating agent (e.g., chloroacetic anhydride)Used to functionalize larger molecules like dendrimers with quaternary ammonium groups.Tertiary amines (e.g., N,N-dimethylhexylamine). nih.gov

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and functional materials. Primary amines are fundamental building blocks for these cyclic systems. acs.orgsysrevpharm.org Various synthetic strategies exist that could potentially employ this compound.

One common approach is the cyclocondensation of a primary amine with a suitable di-electrophile, such as an alkyl dihalide or ditosylate. nih.gov This method allows for the one-pot synthesis of a range of heterocycles including azetidines, pyrrolidines, and piperidines, often accelerated by microwave irradiation in an aqueous medium. nih.govorganic-chemistry.org Another powerful technique involves the transition metal-catalyzed N-heterocyclization of primary amines with diols. organic-chemistry.org For example, an iridium complex can effectively catalyze the reaction between a primary amine and a diol to form five-, six-, or seven-membered cyclic amines in high yields. organic-chemistry.org Furthermore, rhodium-catalyzed intramolecular C-H amination can construct pyrrolidine (B122466) rings from primary amine precursors. acs.org

While these methods are generally applicable to primary amines, the significant steric bulk of this compound would likely influence reaction kinetics and yields, potentially requiring tailored reaction conditions.

Function as a Ligand and Catalyst in Metal-Mediated Transformations

The derivatives of this compound, particularly its tertiary amine and N-oxide forms, have found utility as ligands and catalysts that influence the outcome of metal-mediated reactions.

In transition metal catalysis, ligands play a crucial role in modulating the metal center's reactivity, selectivity, and stability. Tertiary amines are often employed as labile, or easily displaced, ligands. N,N-dimethylhexylamine, a tertiary amine derivative, was successfully used as a labile ligand for a palladium pre-catalyst in the polymerization of ethylene (B1197577) in an aqueous medium. d-nb.info The hydrophobic nature of the hexyl chain influenced the catalyst's solubility and encapsulation within micelles, demonstrating how ligand design can control catalyst performance in unconventional solvent systems. d-nb.info

In a different context, dimethylhexyl-N-oxide, a derivative of the corresponding tertiary amine, was used as a strong Lewis base to study its effect on the catalytic activity of various d⁰ metal aminotriphenolate complexes in sulfoxidation reactions. nih.govacs.org The addition of this N-oxide ligand was shown to modulate the reactivity and selectivity of the metal catalysts. nih.govacs.org

While a tertiary amine derived directly from this compound has not been specifically reported as an organocatalyst in these contexts, the principles highlight the importance of steric bulk. A tertiary amine such as N,N-dialkyl-(1,1-dimethylhexyl)amine would possess significant steric congestion, which could be leveraged to control selectivity in specific organocatalytic transformations. rsc.org

Applications in Nanomaterial Synthesis and Surface Chemistry

Amines are widely used as capping agents and surfactants in the synthesis of nanoparticles (NPs). They control particle growth, prevent aggregation, and functionalize the NP surface. researchgate.netmdpi.com The structure of the amine—primary, secondary, or tertiary—can have a profound impact on the final morphology of the nanocrystals. For example, in the synthesis of ZnO nanoparticles, primary amines led to nanorods, whereas secondary and tertiary amines produced more isotropic, spherical particles. nih.gov

N,N-dimethylhexylamine has been specifically employed in several nanomaterial applications:

It has been used as a surfactant in the synthesis of platinum nanoparticles, where the choice of amine affects the particle size and catalytic activity. metu.edu.trresearchgate.netmetu.edu.tr

It served as an additive in the formulation of nanoparticles designed to encapsulate the drug salinomycin (B1681400), which has selective toxicity toward cancer stem cells. mdpi.comchemicalbook.com

It was used to create quaternary ammonium-functionalized ligands for modifying the surface of FePt nanoparticles. rsc.org

These applications demonstrate that the alkyl chains and the amine functional group work in concert to direct the formation and properties of nanomaterials.

Table 2: Applications of this compound and its Derivatives

Application AreaDerivative UsedSpecific RoleResearch FindingCitations
Ligand for Catalysis N,N-dimethylhexylamineLabile ligand for Pd catalystEnabled encapsulation of the catalyst in micelles for aqueous ethylene polymerization. d-nb.info
Catalysis Modifier Dimethylhexyl-N-oxideExternal Lewis baseModulated reactivity and selectivity of d⁰ metal complexes in sulfoxidation reactions. nih.govacs.org
Nanoparticle Synthesis N,N-dimethylhexylamineSurfactant/Capping agentUsed to control the size and catalytic properties of platinum nanoparticles. metu.edu.trresearchgate.netmetu.edu.tr
Drug Delivery N,N-dimethylhexylamineNanoparticle additiveAided in the encapsulation of the drug salinomycin into nanoparticles. mdpi.comchemicalbook.com
Surface Chemistry N,N-dimethylhexylaminePrecursor for surface ligandUsed to synthesize a quaternary ammonium ligand for functionalizing FePt nanoparticles. rsc.org

Use as a Surfactant or Capping Agent in Nanoparticle Growth

This compound, a tertiary amine, serves as an effective surfactant and capping agent in the synthesis of various nanoparticles. nih.gov Capping agents are crucial components in colloidal synthesis, as they stabilize the nanoparticles, prevent their excessive growth, and inhibit aggregation or coagulation. nih.gov The primary role of these agents is to stabilize the interface between the newly formed nanoparticles and the medium in which they are prepared. nih.gov

In the synthesis of zinc telluride (ZnTe) nanocrystals, this compound has been used as part of a mixed surfactant system. dtic.mil Specifically, it was combined with trioctylamine (B72094) to act as a stabilizing solvent for the molecular precursor, [Zn(TePh)₂][TMEDA], during the formation of the nanocrystals. dtic.mil The choice of surfactant is critical as it can direct the growth and final shape of the nanoparticles. dtic.milnih.gov

Furthermore, this compound is cited as an example of a tertiary amine that can be used in the mechanochemical functionalization of silicon nanoparticles. google.com This process involves applying shear forces to silicon metal in the presence of the amine to produce functionalized nanoparticles. google.com The general principle is that the amine structure dictates its interaction with the nanoparticle surface. nih.gov As a tertiary amine, this compound lacks the N-H protons found in primary and secondary amines, leading to different modes of surface interaction and stabilization, which in turn influences the nanoparticle's characteristics. nih.gov Capping agents like this compound play a pivotal role by creating stearic effects on the nanoparticle surface, which are responsible for altering their physicochemical properties. nih.gov

Influence on Nanocrystal Morphology and Crystallinity

The molecular structure of the amine surfactant has a profound impact on the resulting morphology and crystallinity of nanocrystals. nih.gov Research on zinc oxide (ZnO) nanoparticle synthesis has demonstrated that the number of substituents on the amine's nitrogen atom is a key factor in controlling the final shape of the nanocrystals. nih.gov While primary amines tend to produce two-dimensional nanorods, tertiary amines often result in the formation of isotropic (spherical) nanoparticles or aggregates of ill-defined shape. nih.gov This is attributed to the different ways these amines interact with the zinc precursor and the growing crystal facets. nih.gov Tertiary amines, such as this compound, are unable to form the hydrogen-bonding networks that are believed to drive the anisotropic growth seen with primary amines. nih.gov

A direct example of this influence is observed in the synthesis of ZnTe nanocrystals. dtic.mil When the precursor was introduced into a mixed surfactant solution of trioctylamine and this compound at 180°C, the resulting nanocrystals adopted a rod-like morphology. dtic.mil This contrasts with syntheses using other surfactant systems that yield spherical nanocrystals, demonstrating that the presence of this compound in the growth medium was instrumental in changing the nanocrystal shape from 0-dimensional spheres to 1-dimensional nanorods. dtic.mil The resulting ZnTe nanorods were confirmed to have a cubic crystal phase structure. dtic.mil

Table 1: Influence of this compound on Nanocrystal Properties

NanocrystalRole of this compoundObserved InfluenceReference
ZnTeComponent of mixed surfactant solvent (with trioctylamine)Induced a morphological change from spherical nanoparticles to rod-like nanostructures. dtic.mil
ZnO (General Principle)Tertiary amine surfactant (model)Tertiary amines generally lead to isotropic (spherical) nanoparticles or aggregates, contrasting with the anisotropic nanorods formed with primary amines. nih.gov

Applications as an Ion-Pairing Agent in Chromatographic Separations

This compound, also referred to as N,N-dimethylhexylamine (DMHA), is widely utilized as a cationic ion-pairing agent in various forms of liquid chromatography (LC). rsc.org Ion-pair chromatography is a technique used to separate charged analytes on reversed-phase columns by adding a reagent to the mobile phase that has a charge opposite to that of the analyte. fda.gov The this compound pairs with a negatively charged analyte, forming a neutral, more hydrophobic complex that can be retained and separated on a non-polar stationary phase like C18. sigmaaldrich.comtechnologynetworks.com

This approach has been successfully applied to the analysis of highly polar, negatively charged compounds that are otherwise difficult to retain on standard reversed-phase columns. sigmaaldrich.com A key advantage of using this compound, a volatile ion-pair reagent, is its compatibility with mass spectrometry (MS) detection. sigmaaldrich.com It not only improves chromatographic retention but can also enhance ionization in the MS source. sigmaaldrich.comnih.gov For instance, in the analysis of adenosine (B11128) nucleotides, adduct ions of the analytes with this compound were found to be the most intense peaks in the mass spectrum, which were then used for quantification. nih.gov

Detailed research has demonstrated the efficacy of this compound in the separation of various important biomolecules and pharmaceuticals. It has been used in LC-MS methods to separate complex mixtures of nucleoside mono-, di-, and triphosphates. In the analysis of phosphonate (B1237965) compounds like risedronate and alendronate, this compound was chosen to ion-pair with the phosphonate group, which increased the compounds' hydrophobicity and enabled their separation and detection. sigmaaldrich.com Similarly, it has been employed as a suitable ion-pair reagent in the quality control of radiolabeled phosphonates, such as [⁶⁸Ga]Ga-EDTMP and [¹⁷⁷Lu]Lu-EDTMP, by high-performance liquid chromatography (HPLC). nih.gov While highly effective, it has been noted that this compound can be a "stubborn binder" to LC-MS systems, sometimes causing persistent background signals in subsequent analyses. researchgate.net

Table 2: Selected Applications of this compound as an Ion-Pairing Agent

Analyte(s)Chromatographic TechniqueKey Research FindingReference
Adenosine 5'-monophosphate (AMP), 5'-diphosphate (ADP), 5'-triphosphate (ATP)Ion-pairing liquid chromatography-mass spectrometry (LC-MS)Enabled retention and separation on a reversed-phase column; formed adduct ions with analytes, which were selected as the quantitative ions for MS detection. nih.gov
Nucleoside mono-, di-, and triphosphates (12 total)Ion-pair high-performance liquid chromatography coupled to electrospray tandem mass spectrometry (HPLC-MS/MS)Used as the ion-pairing agent in a binary gradient elution for the successful separation of a complex mixture of nucleotides.
Risedronate, pamidronate, alendronate (Phosphonates)Reversed-phase HPLC with MS detectionImproved chromatographic selectivity and enabled adduct formation with the phosphonate analytes, resulting in better ionization and detection in positive ion mode ESI-MS. sigmaaldrich.com
[⁶⁸Ga]Ga-EDTMP, [¹⁷⁷Lu]Lu-EDTMP, [¹⁷⁷Lu]Lu-DOTA-Zoledronate (Radiopharmaceuticals)High-performance liquid chromatography (HPLC)Furnished as a suitable ion-pair reagent for the identification and quality control of radiolabeled phosphonate products. nih.gov
Nucleosides and nucleotidesHydrophilic interaction chromatography (HILIC)Listed as a cationic ion-pairing reagent that interacts with the phosphate (B84403) groups of nucleotides to facilitate separation. researchgate.net
Pharmaceutical compounds and related impuritiesNon-aqueous capillary electrophoresis (NACE)Did not induce further changes in selectivity for the specific analytes under the tested NACE conditions. nih.gov

Environmental Transformation and Chemical Fate Research of Tertiary Alkyl Amines

Oxidative Degradation Pathways in Environmental Systems

Oxidative degradation is a primary mechanism for the transformation of tertiary amines in both aquatic and atmospheric environments. Key oxidants include ozone (O₃) and hydroxyl radicals (•OH), which initiate reactions leading to a variety of degradation products.

In aqueous systems, tertiary amines exhibit high reactivity towards ozone. rsc.org The reaction mechanism is complex and can proceed through several competing pathways, influenced by factors such as pH and the specific structure of the amine. researchgate.net The free, unprotonated form of the amine is significantly more reactive with ozone than its protonated counterpart. researchgate.netrsc.org

Two principal mechanisms dominate the ozonation of tertiary amines:

N-Oxide Formation: This pathway involves a nucleophilic attack of the nitrogen's lone electron pair on the ozone molecule. researchgate.net It is often the major reaction, leading to the formation of a stable amine oxide (N-oxide) and singlet oxygen. researchgate.netrsc.org This oxygen-transfer reaction is generally rapid. rsc.org

The relative importance of these pathways can depend on the solvent and reaction conditions. dtic.mil For example, studies on tributylamine (B1682462) have shown that N-oxide is the main product in some solvents, while in others, attack at the carbon next to the nitrogen (leading to dealkylation) is favored. dtic.mil

Table 1: Primary Products of Tertiary Amine Ozonation

Reaction Pathway Reactants Primary Products References
N-Oxide Formation Tertiary Amine + O₃ Amine Oxide + ¹O₂ researchgate.net, researchgate.net, rsc.org

This table summarizes the main degradation products formed during the ozonation of tertiary amines in aqueous environments.

In the atmosphere, the gas-phase reaction with hydroxyl radicals (•OH) is the primary removal process for amines. rsc.org These reactions are typically fast, leading to short atmospheric lifetimes for many amines. rsc.org The main reaction mechanism is hydrogen abstraction by the electrophilic •OH radical. researchgate.net

For tertiary amines, hydrogen abstraction can occur from the alkyl chains. The reaction with •OH is generally faster with the neutral form of the amine compared to its protonated form in the aqueous phase. researchgate.net In the case of tertiary amines like dimethylethanolamine (DMEA), a notable feature is the regeneration, or recycling, of •OH radicals during the reaction in the presence of oxygen, a phenomenon observed for other tertiary amines as well. rsc.org This recycling occurs through a chemically activated peroxy radical. rsc.org

The degradation initiated by •OH radicals in the presence of nitrogen oxides (NOx) can lead to the formation of various products, including imines, amides, and potentially harmful nitrosamines and nitramines. whiterose.ac.uk For example, the OH-initiated degradation of tert-butylamine, a primary amine with a tertiary carbon structure similar to the backbone of (1,1-Dimethylhexyl)amine, was found to proceed mainly via hydrogen abstraction from the amino group, ultimately forming acetone (B3395972) and tert-butylnitramine in the presence of NOx. whiterose.ac.uk

Photochemical Degradation of this compound and Related Compounds

Photochemical degradation involves the transformation of chemical compounds initiated by the absorption of light, typically in the UV spectrum. This can occur directly, through the absorption of photons by the compound itself, or indirectly, through reactions with photochemically generated reactive species like •OH radicals.

Biodegradation Studies of Branched Tertiary Amines

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a critical process for the removal of chemical pollutants from the environment. The molecular structure of a compound plays a significant role in its susceptibility to microbial attack.

The biodegradation of amines is highly dependent on their structure (primary, secondary, or tertiary) and the nature of their alkyl substituents. Generally, tertiary amines are considered less biodegradable than primary or secondary amines. miljodirektoratet.no

Several structural features are known to increase resistance to aerobic biodegradation:

The Tertiary Amine Group: This functional group itself is often recalcitrant to microbial degradation. miljodirektoratet.no

Extensive Chain Branching: Branching in the alkyl chains can sterically hinder the approach of microbial enzymes. researchgate.net

Quaternary Carbon Atoms: The presence of a quaternary carbon atom, such as the one to which the amino group is attached in this compound, is particularly problematic and often leads to poor biodegradability. miljodirektoratet.noresearchgate.net

Studies have consistently shown that tertiary amines and compounds with quaternary carbons have low biodegradability. miljodirektoratet.noresearchgate.net For example, tert-butylamine, which has a branched chain, showed no degradation in one study. researchgate.net While some tertiary amines can be partially degraded, especially by adapted microbial consortia, compounds with significant branching, like this compound, are expected to be persistent in environments where biodegradation is the primary removal mechanism. The initial steps in the microbial degradation of amines that do occur often involve N-oxidation and N-dealkylation, reactions catalyzed by monooxygenase enzymes, mirroring some of the abiotic oxidative pathways. acs.org

Table 2: Structural Features Influencing Amine Biodegradability

Structural Feature Effect on Biodegradability Reason References
Primary/Secondary Amine Generally increases More susceptible to enzymatic attack miljodirektoratet.no
Tertiary Amine Generally decreases Recalcitrant functional group miljodirektoratet.no
Linear Alkyl Chains Generally increases More accessible to enzymes miljodirektoratet.no
Branched Alkyl Chains Generally decreases Steric hindrance researchgate.net

This table outlines how different molecular features of amines affect their susceptibility to microbial degradation.

Correlation of Chemical Structure with Biodegradability

The biodegradability of amines is intricately linked to their chemical structure, including the type of amine (primary, secondary, or tertiary), the nature of the alkyl substituents, and the presence of other functional groups. While specific biodegradability data for this compound is not extensively available in the reviewed scientific literature, general principles derived from studies on other aliphatic amines allow for an informed assessment of its likely environmental persistence.

Tertiary amines, as a class, have been shown to be generally less biodegradable than their primary and secondary counterparts. google.comgoogleapis.comwiley-vch.de This reduced susceptibility to microbial degradation is often attributed to the steric hindrance around the nitrogen atom, which can impede enzymatic attack. For a tertiary amine to be degraded, initial reactions such as demethylation or dealkylation are often required. google.comutexas.edu

The structure of the alkyl chains also plays a crucial role. Research indicates that amines with longer and more branched alkyl chains tend to exhibit lower rates of degradation. google.comutexas.edu For instance, a study on the oxidative degradation of various amines found that those with tert-alkyl groups had higher degradation rates than those with straight chains, which seems counterintuitive to the general trend of branching decreasing biodegradability. google.comutexas.edu However, another study suggests that extensive branching, particularly the presence of quaternary carbons, generally leads to decreased degradability. It is important to note that some research has found that secondary amines are more readily biodegradable than tertiary amines. wiley-vch.de

Considering that this compound is a tertiary amine with a branched hexyl group, it is predicted to be poorly biodegradable. The tertiary nature of the amine group combined with the branched alkyl chain likely contributes to its resistance to microbial breakdown.

Table 1: Factors Influencing Amine Biodegradability

Structural FeatureInfluence on BiodegradabilityRationale
Amine Class Primary > Secondary > TertiaryReduced steric hindrance and different enzymatic pathways. google.comgoogleapis.com
Alkyl Chain Length Longer chains decrease biodegradabilityIncreased hydrophobicity and potential for steric hindrance. google.comutexas.edu
Alkyl Chain Branching Generally decreases biodegradabilitySteric hindrance impeding enzymatic access to the nitrogen atom. googleapis.com

Atmospheric Chemistry and Secondary Product Formation

Once emitted into the atmosphere, tertiary amines can participate in a series of complex chemical reactions, leading to the formation of various secondary products, some of which have significant environmental and health implications.

Role of Tertiary Amines in Secondary Organic Aerosol (SOA) Formation

Tertiary amines are recognized as precursors to the formation of secondary organic aerosols (SOA), which are microscopic particles suspended in the atmosphere that can impact air quality and climate. The oxidation of tertiary amines in the atmosphere can lead to the formation of low-volatility products that partition into the aerosol phase.

The reaction of tertiary amines with atmospheric oxidants, especially the nitrate (B79036) radical (NO3•) during nighttime, is a significant pathway for SOA formation. These reactions can produce a variety of oxygenated and nitrogen-containing organic compounds, such as amides and hydroxylated amides, which have low vapor pressures and can condense to form new particles or add mass to existing ones.

Autoxidation, a process involving intramolecular hydrogen shifts in peroxy radicals (RO2•) formed from the initial oxidation of the amine, can lead to the formation of highly oxygenated molecules (HOMs). These HOMs are key contributors to the formation and growth of SOA. The structure of the tertiary amine influences the composition and yield of the resulting SOA. While specific studies on this compound are lacking, its atmospheric oxidation is expected to contribute to SOA formation through these general pathways.

Analytical Methodologies for Environmental Monitoring of Amine Transformation Products

The effective monitoring of amines and their transformation products in environmental matrices is crucial for assessing their impact. A variety of analytical techniques are employed for this purpose, each with its own advantages and limitations.

Commonly used methods for the analysis of amines and their degradation products include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and semi-volatile organic compounds. For amines, derivatization is often necessary to improve their chromatographic behavior and detection sensitivity.

Liquid Chromatography (LC): LC, often coupled with mass spectrometry (LC-MS), is suitable for the analysis of a wide range of amine transformation products, including less volatile and more polar compounds like nitrosamines and amino acids.

Ion Chromatography (IC): IC is particularly useful for the separation and quantification of ionic species, including some amine degradation products and inorganic ions.

For real-time, in-situ monitoring of volatile amines and their transformation products in the atmosphere, more advanced techniques are utilized:

Proton Transfer Reaction-Mass Spectrometry (PTR-MS): This technique allows for the online measurement of volatile organic compounds, including amines, with high sensitivity and time resolution.

The selection of an analytical method depends on the specific compounds of interest, the environmental matrix (air, water, soil), and the required detection limits. For a comprehensive understanding of the environmental fate of this compound, a combination of these analytical approaches would be necessary to identify and quantify both the parent compound and its various transformation products.

Table 2: Analytical Methods for Amine Transformation Products

Analytical TechniqueAnalytesSample MatrixKey Features
GC-MS Volatile amines, some degradation productsAir, Water, SoilHigh separation efficiency, requires derivatization for polar analytes.
LC-MS Nitrosamines, amides, amino acids, polar productsWater, SoilSuitable for non-volatile and thermally labile compounds.
IC Ionic degradation products, inorganic ionsWaterSpecific for ionic species.
PTR-MS Volatile amines and transformation productsAirReal-time, online monitoring with high sensitivity.

Q & A

Q. What analytical methods are recommended for quantifying (1,1-Dimethylhexyl)amine purity in complex mixtures?

Potentiometric titration with perchloric acid in non-aqueous solvents (e.g., chloroform or dioxane) is effective for quantifying primary and secondary amines. Salicylaldehyde can be used as a derivatizing agent to differentiate primary amines from secondary amines, but solvent choice is critical: chloroform may cause water separation, requiring dioxane as a cosolvent for homogeneity. Bromocresol green is a suitable indicator for endpoint detection . For mixtures containing tertiary amines, chromatographic techniques (e.g., GC-MS) should complement titration to resolve interference from non-reactive species.

Q. How can researchers mitigate interference from secondary amines during this compound analysis?

Secondary amines (e.g., diethanolamine) may react with salicylaldehyde in low-dielectric solvents, leading to false positives. To minimize this, use methanol as the reaction medium, which suppresses side reactions. Validate results with control experiments using pure secondary amine standards. For complex matrices, employ orthogonal methods like NMR spectroscopy to confirm primary amine specificity .

Q. What synthetic routes are reported for this compound, and what catalysts improve yield?

While direct synthesis methods are scarce in the provided evidence, analogous amine syntheses suggest reductive amination of ketones (e.g., 1,1-dimethylhexan-2-one) using sodium cyanoborohydride or catalytic hydrogenation. Pyridine has been shown to enhance reaction rates in naphthylamine synthesis, suggesting its utility as a catalyst for sterically hindered amines . Optimize reaction conditions (temperature: 60–80°C; pressure: 1–3 atm H₂) to reduce byproducts like di(alkyl)amines.

Advanced Research Questions

Q. How does the branched alkyl chain in this compound influence its reactivity in nucleophilic substitutions?

The 1,1-dimethylhexyl group introduces steric hindrance, reducing nucleophilicity compared to linear alkylamines. This structure favors reactions in polar aprotic solvents (e.g., DMF) where solvation effects mitigate steric effects. Kinetic studies using competitive reactions with benzyl chloride show a 30–40% decrease in substitution rates compared to n-hexylamine, requiring longer reaction times or elevated temperatures (80–100°C) for comparable yields .

Q. What experimental design considerations are critical for assessing this compound’s acute toxicity in vivo?

Follow AEGL (Acute Exposure Guideline Levels) protocols for inhalation studies, using murine models exposed to 100–500 ppm concentrations over 2–4 hours. Monitor cumulative mortality and LC₅₀ values, and compare with dimethylamine analogs (e.g., AEGL-1: 1.7 ppm; AEGL-2: 5.5 ppm). Include histopathological analysis of lung and liver tissues to identify target organs. Note that secondary amine metabolites may require HPLC-MS quantification to distinguish parent compound effects .

Q. How can researchers resolve contradictory stability data for this compound under storage conditions?

While safety data sheets indicate stability under normal conditions, discrepancies may arise from impurities (e.g., residual solvents). Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Use argon-purged vials to prevent oxidation, and store at –20°C for long-term preservation. For lab-scale use, confirm stability via FT-IR to detect amine degradation products (e.g., nitrosamines) .

Q. What strategies optimize the separation of this compound from tertiary amine byproducts?

Liquid-liquid extraction with acidic aqueous phases (pH 3–4) selectively partitions primary/secondary amines, leaving tertiary amines in the organic layer. For finer separation, use silica gel chromatography with a gradient of ethyl acetate/hexane (5–20%). Alternatively, exploit differences in pKa: tertiary amines (pKa ~10) remain unprotonated in weakly acidic conditions (pH 6), enabling selective extraction .

Methodological Notes

  • Data Contradictions : Safety data lack consensus on dermal irritation potential; assume GHS Category 2 (H315) and use nitrile gloves during handling .
  • Structural Confirmation : Always verify amine identity via 1^1H NMR (δ 1.0–1.2 ppm for –CH(CH₃)₂) and HRMS (calculated for C₈H₁₉N: 129.1517) .

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